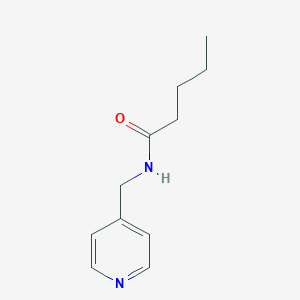

N-(4-pyridinylmethyl)pentanamide

Description

N-(4-Pyridinylmethyl)pentanamide is a synthetic amide derivative featuring a pentanamide backbone substituted with a 4-pyridinylmethyl group. Its molecular formula is C₁₂H₁₇N₃O, with a molecular weight of 231.29 g/mol . The compound is synthesized via multi-step reactions involving Boc-protected intermediates and coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). Key steps include:

- Step 1: Coupling of 5-[(tert-butoxycarbonyl)amino]valeric acid with 4-picolylamine (yield: 85%) .

- Step 2: Deprotection of the Boc group using HCl/dioxane to yield 5-(carbamoylamino)-N-(4-pyridinylmethyl)pentanamide .

- Step 3: Further functionalization to introduce cyanoamino or hydroxyguanidine groups for enhanced bioactivity .

Properties

Molecular Formula |

C11H16N2O |

|---|---|

Molecular Weight |

192.26 g/mol |

IUPAC Name |

N-(pyridin-4-ylmethyl)pentanamide |

InChI |

InChI=1S/C11H16N2O/c1-2-3-4-11(14)13-9-10-5-7-12-8-6-10/h5-8H,2-4,9H2,1H3,(H,13,14) |

InChI Key |

KMTFRDSFUFBCIQ-UHFFFAOYSA-N |

SMILES |

CCCCC(=O)NCC1=CC=NC=C1 |

Canonical SMILES |

CCCCC(=O)NCC1=CC=NC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of N-(4-pyridinylmethyl)pentanamide are compared below with three classes of analogous pentanamide derivatives: anthelmintic agents , dopamine receptor ligands , and sulfonamide hybrids .

Table 1: Structural and Pharmacokinetic Comparison

Key Findings

Anthelmintic Activity N-(4-Methoxyphenyl)pentanamide demonstrates time- and concentration-dependent anthelmintic activity against Toxocara canis, comparable to albendazole (EC₅₀: 50 μM) but with lower cytotoxicity (IC₅₀ > 200 μM in human cells vs. albendazole’s IC₅₀: 100 μM) .

Receptor Selectivity Piperazine- and thiophene-substituted pentanamides (e.g., 5-(4-(3-cyanophenyl)piperazin-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide) exhibit high dopamine D3 receptor affinity (Ki: <10 nM) but require structural optimization to reduce metabolic clearance . this compound’s carbamoylamino group may confer unique receptor interaction profiles, though specific target data are pending .

Physicochemical and ADME Properties N-(4-Methoxyphenyl)pentanamide adheres to Lipinski’s Rule of Five (molecular weight <500, logP <5, H-bond donors ≤5, H-bond acceptors ≤10) and has high water solubility (LogS: -3.5) . Sulfonamide hybrids like N4-valeroylsulfadiazine show elevated logP values (3.5), limiting aqueous solubility but enhancing membrane permeability .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for N-(4-pyridinylmethyl)pentanamide, and how can purity be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, pentanamide derivatives with aromatic substituents are prepared by reacting activated carboxylic acids (e.g., pentanoyl chloride) with 4-(aminomethyl)pyridine under anhydrous conditions. Purification often involves normal-phase chromatography (e.g., 10% methanol in dichloromethane) followed by reverse-phase chromatography (e.g., 30–50% acetonitrile/0.1% formic acid) to achieve >95% purity .

- Key Data : Yields range from 34–53% depending on substituent reactivity, with NMR (δ 7.58–6.78 ppm for aromatic protons) and LC/MS (m/z 464–500) confirming structural integrity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing N-(4-pyridinylmethyl)pentanamide?

- Methodology :

- NMR : NMR (400 MHz, CDCl) identifies aromatic/amide protons and substituent patterns (e.g., pyridinylmethyl groups at δ 3.16–3.74 ppm) .

- Mass Spectrometry : LC/MS with electrospray ionization (ESI+) detects the molecular ion peak (e.g., m/z 464 for a thiophenyl-substituted analog) .

- HPLC : Reverse-phase C18 columns with UV detection (254 nm) assess purity and stability .

Advanced Research Questions

Q. How can computational docking (e.g., AutoDock Vina) predict the binding interactions of N-(4-pyridinylmethyl)pentanamide with biological targets?

- Methodology : AutoDock Vina calculates binding affinities (ΔG) by optimizing ligand conformations within target active sites (e.g., dopamine receptors). Grid maps are generated for the pyridinyl and amide moieties to evaluate hydrogen bonding and hydrophobic interactions. Parallel processing reduces docking time by ~10–100× compared to older tools .

- Case Study : Docking studies on dopamine D3 receptor analogs revealed that substituents like 2-cyanophenyl improve binding selectivity (ΔG = −9.2 kcal/mol) via π-π stacking .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodology :

- Dose-Response Repetition : Test the compound at multiple concentrations (e.g., 1 nM–100 µM) to confirm IC consistency.

- Orthogonal Assays : Validate enzyme inhibition (e.g., kinase assays) with cellular models (e.g., HEK293 cells) to rule out assay-specific artifacts .

- Metabolic Stability : Assess hepatic microsomal stability (e.g., t) to identify confounding factors like rapid degradation .

Q. What structure-activity relationship (SAR) insights guide the optimization of N-(4-pyridinylmethyl)pentanamide derivatives?

- Key Modifications :

- Advanced Strategy : Introduce trifluoromethyl groups to improve metabolic stability (t increased from 2.1 to 4.5 hours in human liver microsomes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.